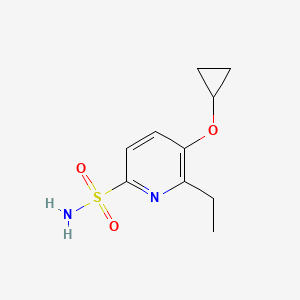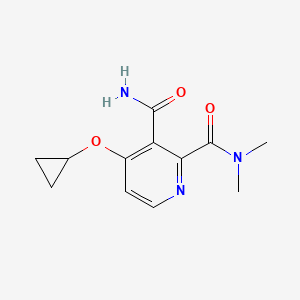
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is an organic compound with the molecular formula C15H23NO2 It contains a tertiary amine group, two ether groups, and aromatic rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, tert-butyl alcohol, and cyclopropyl alcohol.
Etherification: The aniline is first reacted with tert-butyl alcohol under acidic conditions to form 2-tert-butoxyaniline.
Cyclopropylation: The 2-tert-butoxyaniline is then reacted with cyclopropyl alcohol in the presence of a suitable catalyst to introduce the cyclopropoxy group.
N,N-Dimethylation: Finally, the compound undergoes N,N-dimethylation using formaldehyde and formic acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring and the ether groups.
Reduction: Reduction reactions can target the amine group, converting it to a primary or secondary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products include primary or secondary amines.
Substitution: Products include nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its amine group.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The tertiary amine group can form hydrogen bonds and electrostatic interactions with active sites, while the ether groups and aromatic rings contribute to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
2-Tert-butoxy-N,N-dimethylaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Cyclopropoxy-N,N-dimethylaniline: Lacks the tert-butoxy group, affecting its hydrophobicity and reactivity.
2-Tert-butoxy-6-methoxy-N,N-dimethylaniline: Contains a methoxy group instead of a cyclopropoxy group, altering its electronic properties.
Uniqueness: 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylaniline is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which provide a combination of steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and designing molecules with specific properties.
Propiedades
Fórmula molecular |
C15H23NO2 |
|---|---|
Peso molecular |
249.35 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-N,N-dimethyl-6-[(2-methylpropan-2-yl)oxy]aniline |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-13-8-6-7-12(14(13)16(4)5)17-11-9-10-11/h6-8,11H,9-10H2,1-5H3 |
Clave InChI |
ITOIHFHSPGBGJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=CC=CC(=C1N(C)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



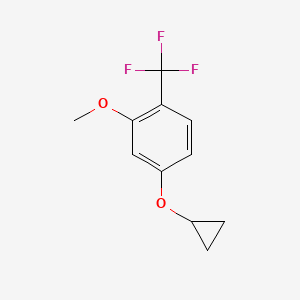
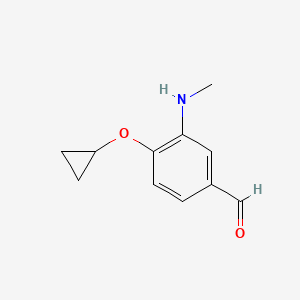



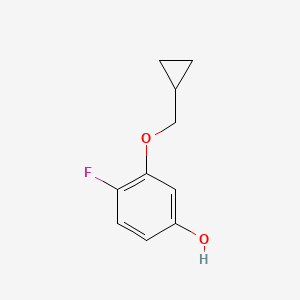
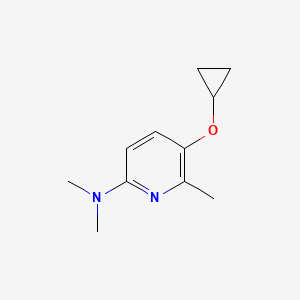
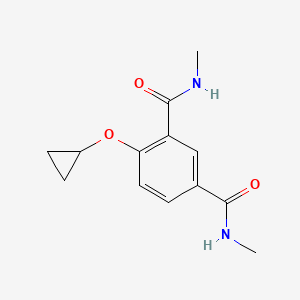
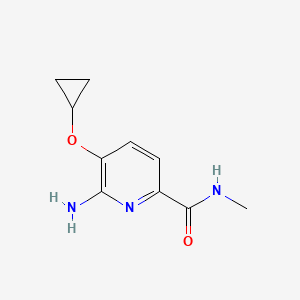
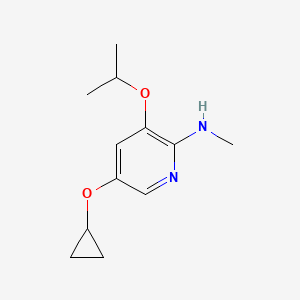
![1-[2-(Chloromethyl)-5-hydroxypyridin-4-YL]ethanone](/img/structure/B14834661.png)
